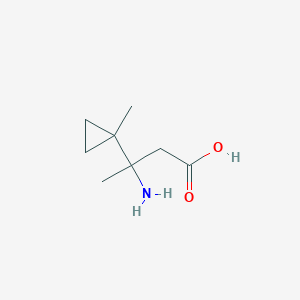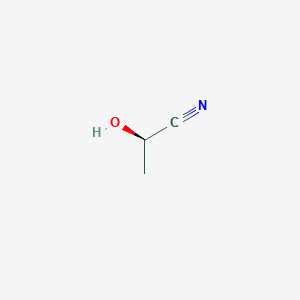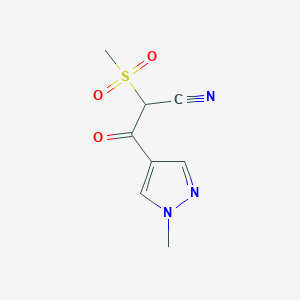
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a synthetic organic compound that features a methanesulfonyl group, a pyrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazole ring followed by the introduction of the methanesulfonyl and nitrile groups under controlled conditions. Specific reagents, catalysts, and solvents would be required to achieve the desired product with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for cost-effectiveness, scalability, and safety. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The methanesulfonyl group can be a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds might include other pyrazole derivatives or nitrile-containing molecules. Examples could be:
- 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- 2-Methanesulfonyl-3-(1H-pyrazol-4-yl)-3-oxopropanenitrile
Uniqueness
The uniqueness of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile could lie in its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C8H9N3O3S |
|---|---|
分子量 |
227.24 g/mol |
IUPAC 名称 |
3-(1-methylpyrazol-4-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-5-6(4-10-11)8(12)7(3-9)15(2,13)14/h4-5,7H,1-2H3 |
InChI 键 |
SEOUTIPAFCZSOY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C(=O)C(C#N)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







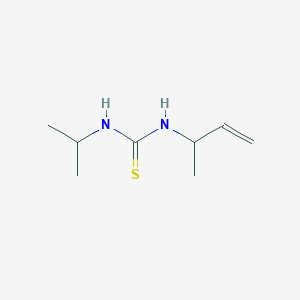
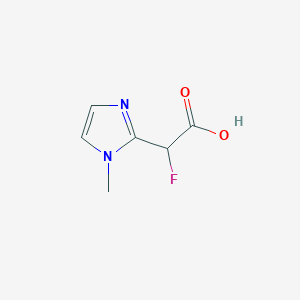
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)
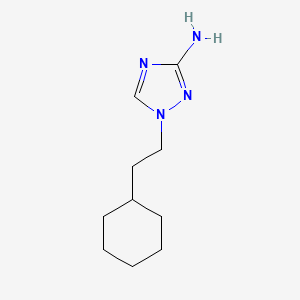

![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
